4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
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Description
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, also known as CNPP, is an organic compound that consists of a pyrimidine ring attached to a pyridine ring via a piperazine linker. It has a molecular weight of 320.74 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClN6O2/c14-12-11 (20 (21)22)13 (17-9-16-12)19-7-5-18 (6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine are not detailed in the search results, it’s known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.74 g/mol . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Synthesis and Compound Modification
Reactions with Amines and Thiols
4-Amino-5-nitro-6-phenylethynylpyrimidines, similar in structure to the subject compound, react with amines and thiols in a regio- and stereoselective manner, leading to the formation of syn-addition or anti-addition products (Čikotienė et al., 2007).
Novel Derivatives with Potential Cerebral Protective Agents
Novel derivatives of pyrimidines, structurally related to 4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine, have been synthesized and tested for anti-anoxic activity, indicating potential for cerebral protective applications (Kuno et al., 1993).
Synthesis of Anticancer Drug Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, related to the subject compound, are important intermediates in the synthesis of small molecule anticancer drugs (Zhang et al., 2019).
Synthesis and Antimicrobial Activity
Pyrimidine salts similar to the target compound have been synthesized and evaluated for antibacterial and antifungal activities, showcasing their potential in antimicrobial applications (Mallikarjunaswamy et al., 2013).
Applications in Pesticide and Pharmaceutical Development
Synthesis of Bio-Active Heterocycle Compounds
The pyrimidine sub-structure of the subject compound plays a crucial role in pesticide innovation research, with modifications leading to the design of novel bio-active heterocycle compounds with activities like anti-TMV (tobacco mosaic virus) (Wei, 2011).
Synthesis of 7-oxo-7H-pyrrolo[3,2-d]pyrimidine 5-oxides
4-Amino-6-chloro-5-nitropyrimidine, similar to the target compound, is used in palladium-catalyzed reactions to synthesize pyrrolo[3,2-d]pyrimidine derivatives, indicating its utility in pharmaceutical compound synthesis (Susvilo et al., 2003).
properties
IUPAC Name |
4-chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6O2/c14-12-11(20(21)22)13(17-9-16-12)19-7-5-18(6-8-19)10-3-1-2-4-15-10/h1-4,9H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRDHYAHQFPAHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C(=NC=N3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitro-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
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